molecular formula C14H15P B1586906 Di(o-tolyl)phosphine CAS No. 29949-64-2

Di(o-tolyl)phosphine

Cat. No. B1586906
CAS RN: 29949-64-2
M. Wt: 214.24 g/mol
InChI Key: QHRVFPPZMPHYHA-UHFFFAOYSA-N
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Description

Di(o-tolyl)phosphine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .


Synthesis Analysis

Tertiary phosphines, such as Di(o-tolyl)phosphine, are synthesized and reviewed in various publications . The synthesis of new phosphines is classified according to the used synthetic approaches. The data concerning various synthetic approaches to new phosphines are summarized and reviewed .


Molecular Structure Analysis

The empirical formula of Di(o-tolyl)phosphine is C14H15P . It contains a total of 31 bonds; 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 phosphane .


Chemical Reactions Analysis

Di(o-tolyl)phosphine is involved in various types of reactions such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The O,P-acetals generated from tris (o-tolyl)phosphine underwent efficient substitution reactions with various nucleophiles .


Physical And Chemical Properties Analysis

Di(o-tolyl)phosphine has a molecular weight of 214.24 . It is a crystalline powder that is soluble in alcohol and slightly soluble in cold water .

Scientific Research Applications

  • Nanoscale Material Synthesis

    • Organophosphine complexes, such as those formed with Di(o-tolyl)phosphine, are important precursors in the synthesis of nanoscale materials .
    • The outcomes of these processes can include the formation of nanoparticles with controlled sizes and shapes, which have applications in areas such as electronics, photonics, and catalysis .
  • Ruthenium-Catalyzed Direct Amination of Alcohols

    • Di(o-tolyl)phosphine is used in a ruthenium-catalyzed direct amination of alcohols .
    • The outcome of this reaction is the formation of an amide, which is a key functional group in many biological molecules and synthetic materials .
  • Suzuki-Miyaura Cross-Coupling Reaction

    • Di(o-tolyl)phosphine is used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .
    • The method involves the reaction of an organoboron compound with a halide or pseudohalide in the presence of a base and a palladium catalyst, where Di(o-tolyl)phosphine acts as a ligand .
    • The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
  • Heck Reaction

    • Di(o-tolyl)phosphine is also used in the Heck reaction . This is a palladium-catalyzed carbon-carbon bond-forming reaction .
    • The method involves the reaction of an alkene with an aryl or vinyl halide in the presence of a base and a palladium catalyst, where Di(o-tolyl)phosphine acts as a ligand .
    • The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
  • Preparation of Tri-ortho-phosphinselenide

    • Di(o-tolyl)phosphine is used in the preparation of tri-ortho-phosphinselenide by reacting with selenium as a reagent .
    • The method involves the reaction of Di(o-tolyl)phosphine with selenium to form tri-ortho-phosphinselenide .
    • The outcome of this reaction is the formation of tri-ortho-phosphinselenide, which can be used as a reagent in other reactions .
  • Palladium-Catalyzed C–P(iii) Cross-Coupling

    • Di(o-tolyl)phosphine is used in palladium-catalyzed C–P(iii) cross-coupling . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize a wide variety of phosphines .
    • The method involves the reaction of an organomagnesium reagent with a corresponding chlorophosphine .
    • The outcome of this reaction is the formation of a new phosphine .
  • Synthesis of New Porous Organic Ligands

    • Di(o-tolyl)phosphine is used in the synthesis of new porous organic ligands .
    • The method involves the reaction of Grignard organomagnesium reagents with corresponding chlorophosphines .
    • The outcome of this reaction is the formation of tris (2-methoxy-5-vinylphenyl)phosphine, a monomer for the preparation of new porous organic ligands .
  • Synthesis of Luminescent Copper (i) Complexes

    • Di(o-tolyl)phosphine is used in the synthesis of luminescent copper (i) complexes .
    • The method involves the reaction of Grignard organomagnesium reagents with corresponding chlorophosphines .
    • The outcome of this reaction is the formation of a new 5-boryl-2-phosphinoimidazole PN type ligand .

Safety And Hazards

Di(o-tolyl)phosphine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Di(o-tolyl)phosphine is a useful catalyst for C-C and C-N cross-coupling reactions . It is also used in the Heck reaction and Suzuki coupling of propargylic carbonates . The use of Di(o-tolyl)phosphine in these areas continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .

properties

IUPAC Name

bis(2-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15P/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRVFPPZMPHYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1PC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404638
Record name Di(o-tolyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(o-tolyl)phosphine

CAS RN

29949-64-2
Record name Di(o-tolyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-o-tolylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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